molecular formula C12H13ClN4O B12927741 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol CAS No. 93003-21-5

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol

Cat. No.: B12927741
CAS No.: 93003-21-5
M. Wt: 264.71 g/mol
InChI Key: HZLDUIHOWXNNNB-UHFFFAOYSA-N
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Description

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol typically involves the reaction of 2-amino-6-chloropyrimidine with 4-aminophenylethanol. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol apart is its specific chemical structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

93003-21-5

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

2-[4-[(2-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol

InChI

InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H3,14,15,16,17)

InChI Key

HZLDUIHOWXNNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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